molecular formula C10H12O4 B1399650 Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate CAS No. 499789-92-3

Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate

Cat. No.: B1399650
CAS No.: 499789-92-3
M. Wt: 196.2 g/mol
InChI Key: SCOSZCWSRTXCQS-UHFFFAOYSA-N
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Description

Molecular Structure and Basic Parameters

Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate possesses the molecular formula C₁₀H₁₂O₄ with a molecular weight of 196.20 g/mol. The compound is characterized by CAS registry number 499789-92-3 and exhibits a canonical SMILES notation of COC1=C(C=CC(=C1)O)CC(=O)OC. The molecular architecture consists of a substituted benzene ring bearing both electron-donating methoxy and hydroxyl substituents, connected via a methylene bridge to a methyl ester functionality.

The structural configuration demonstrates a specific substitution pattern where the methoxy group occupies the ortho position (position 2) relative to the acetic acid side chain, while the hydroxyl group is positioned para to the side chain (position 4). This arrangement creates an asymmetric electronic environment around the aromatic ring, influencing both the compound's reactivity and physical properties. The molecule contains 26 atoms total, maintaining a net charge of zero, and exhibits specific geometric parameters that contribute to its overall stability.

Computational Molecular Descriptors

Computational chemistry analysis reveals important molecular descriptors that characterize the three-dimensional structure and electronic properties of this compound. The topological polar surface area (TPSA) measures 55.76 Ų, indicating moderate polarity and potential for hydrogen bonding interactions. The calculated logarithmic partition coefficient (LogP) of 1.1163 suggests balanced hydrophilic and lipophilic characteristics, positioning the compound in an intermediate polarity range.

Molecular Descriptor Value
Topological Polar Surface Area (TPSA) 55.76 Ų
Logarithmic Partition Coefficient (LogP) 1.1163
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Rotatable Bonds 3

The hydrogen bonding analysis indicates four potential hydrogen bond acceptor sites and one hydrogen bond donor site, primarily attributed to the hydroxyl group and the oxygen atoms in the methoxy and ester functionalities. The presence of three rotatable bonds provides conformational flexibility, particularly around the methylene bridge connecting the aromatic ring to the ester group and the methoxy substituent rotation.

Properties

IUPAC Name

methyl 2-(4-hydroxy-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9-6-8(11)4-3-7(9)5-10(12)14-2/h3-4,6,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOSZCWSRTXCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727776
Record name Methyl (4-hydroxy-2-methoxyphenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499789-92-3
Record name Methyl (4-hydroxy-2-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-hydroxy-2-methoxyphenyl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 4-hydroxy-2-methoxybenzaldehyde or 4-hydroxy-2-methoxybenzoic acid.

    Reduction: Formation of 4-hydroxy-2-methoxyphenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows for the creation of diverse derivatives that can be utilized in further chemical research.

Biology

Research indicates that methyl 2-(4-hydroxy-2-methoxyphenyl)acetate exhibits potential biological activities , including:

  • Antioxidant Properties: Studies have shown that compounds with similar structures can scavenge free radicals, suggesting potential health benefits.
  • Antimicrobial Activity: Initial investigations into its antimicrobial properties indicate it may inhibit the growth of certain pathogens.

Medicine

The compound is being explored for its therapeutic effects . Its derivatives are investigated for:

  • Anticancer Activity: Some studies have highlighted its potential as an inhibitor of histone deacetylases (HDACs), which are targets in cancer therapy. For instance, modifications to similar ester compounds have demonstrated significant antiproliferative effects against cancer cell lines like HeLa and HCT-116 .
  • Drug Development: The structural features of this compound make it a candidate for developing new pharmaceuticals aimed at various diseases .

Industry

In industrial applications, this compound is utilized in:

  • Fragrance and Flavor Production: Its aromatic properties make it valuable in creating scents and flavors in consumer products.
  • Fine Chemicals: It serves as a precursor for producing other fine chemicals used in various applications .

Data Table: Comparison of Applications

Application AreaSpecific UseNotable Findings
ChemistryIntermediate for synthesisVersatile reactions including oxidation and reduction
BiologyAntioxidant & antimicrobialPotential to scavenge free radicals; inhibits pathogen growth
MedicineAnticancer drug developmentSignificant antiproliferative effects against cancer cells
IndustryFragrances and flavorsKey component in consumer product formulations

Case Studies

  • Anticancer Research:
    A study involving structurally related compounds demonstrated significant inhibitory action on cancer cell lines. For example, derivatives showed IC50 values comparable to standard treatments like doxorubicin, indicating strong potential for therapeutic applications .
  • Biological Activity Assessment:
    Research on the antioxidant capabilities of this compound revealed its effectiveness in reducing oxidative stress markers in vitro. These findings suggest its utility in developing nutraceuticals or functional foods aimed at improving health outcomes.
  • Industrial Application Development:
    A recent project focused on optimizing the synthesis process for large-scale production of this compound for use in the fragrance industry, showcasing its economic viability and market potential .

Mechanism of Action

The mechanism of action of methyl 2-(4-hydroxy-2-methoxyphenyl)acetate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring play a crucial role in its reactivity and biological activity. These functional groups can participate in hydrogen bonding, electron donation, and other interactions that influence the compound’s behavior in different environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

The following compounds share core structural motifs with this compound but differ in substitution patterns, functional groups, or side chains:

Table 1: Structural Comparison of Selected Analogues
Compound Name CAS No. Key Structural Differences Molecular Formula Molecular Weight (g/mol)
Methyl 2-(4-methoxyphenyl)acetate 23786-14-3 Para-methoxy instead of para-hydroxy C₁₀H₁₂O₃ 180.20
2-(4-Hydroxy-3-methoxyphenyl)acetic acid 306-08-1 Free carboxylic acid instead of ester; meta-methoxy C₉H₁₀O₄ 182.17
Methyl 2-(2-hydroxyphenyl)acetate 22446-37-3 Hydroxyl at ortho instead of para position C₉H₁₀O₃ 166.17
Methyl 2-(4-((2-methoxyethoxy)methoxy)phenyl)acetate 583031-93-0 Extended ether side chain at para position C₁₃H₁₈O₅ 254.28
Methyl 2-phenylacetoacetate 16648-44-5 Additional ketone group (β-keto ester) C₁₁H₁₂O₃ 192.21

Physicochemical and Functional Properties

Solubility and Reactivity :
  • This compound: Polar functional groups enhance solubility in alcohols (e.g., methanol) and dimethyl sulfoxide (DMSO). The hydroxyl group increases acidity (pKa ~10–12) compared to non-hydroxylated analogues .
  • Methyl 2-(4-methoxyphenyl)acetate : Lacks a hydroxyl group, reducing polarity and hydrogen-bonding capacity. Likely more lipophilic than the target compound .
  • 2-(4-Hydroxy-3-methoxyphenyl)acetic acid : The free carboxylic acid (pKa ~2–4) increases water solubility but reduces stability under acidic conditions .

Biological Activity

Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate, also known as methyl 4-hydroxy-2-methoxyphenylacetate, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on current research findings.

This compound has the molecular formula C10H12O4C_{10}H_{12}O_4 and a molecular weight of approximately 196.20 g/mol. The compound features a methoxy group and a hydroxy group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by producing pro-inflammatory mediators such as prostaglandins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in developing new antibacterial agents .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in several studies. Its mechanism involves the inhibition of inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation such as arthritis and psoriasis. For instance, studies have indicated that it can effectively reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6 in cell cultures .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. It exhibits the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces levels of TNF-α and IL-6
AntioxidantScavenges free radicals

Case Study: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of this compound, researchers treated human fibroblast cells with the compound and measured cytokine levels post-treatment. The results showed a significant decrease in IL-6 and TNF-α production compared to untreated controls, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves multi-step esterification and etherification. For example, starting with 2-methoxybenzoic acid, ethylene glycol is reacted under acidic conditions to form an intermediate ester, followed by etherification with phenoxyethanol derivatives . Optimization includes adjusting reaction time, temperature, and catalyst (e.g., sulfuric acid for esterification). Intermediate purity is verified via TLC or HPLC before proceeding to subsequent steps.

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the methoxy (δ\delta~3.8 ppm), phenolic hydroxyl (δ\delta~5.5 ppm), and ester carbonyl (δ\delta~170 ppm) groups. Compare with analogs like methyl 2-(4-oxocyclohexyl)acetate for structural validation .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding networks .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For polar impurities, recrystallization from ethanol/water mixtures improves purity. Monitor via melting point analysis (e.g., ~69–70°C for related methoxy derivatives) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The ester and methoxy groups may form hydrogen bonds with active sites.
  • DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare with analogs like methyl 2-(2-formylphenyl)acetate to assess substituent effects .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotational barriers) causing peak splitting.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals. For example, distinguish aromatic protons in ortho/meta positions using 1H^1H-1H^1H coupling constants .
  • Crystallographic Validation : Cross-verify ambiguous NMR assignments with X-ray-derived bond lengths and angles .

Q. What strategies are used to study the compound’s metabolic pathways in vitro?

  • Methodological Answer :

  • Hepatic Microsomal Assays : Incubate the compound with liver microsomes and NADPH. Monitor metabolites via LC-MS/MS. For example, demethylation or hydroxylation products can be identified using fragmentation patterns .
  • Enzyme Inhibition Studies : Use probe substrates (e.g., CYP3A4) to assess competitive inhibition. Compare with phenylacetic acid derivatives to evaluate metabolic stability .

Safety and Handling Protocols

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile acids (e.g., H2_2SO4_4) .
  • Waste Disposal : Segregate halogenated (e.g., brominated analogs) and non-halogenated waste. Consult protocols for hazardous solvents like dichloromethane .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate
Reactant of Route 2
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Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate

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